Thiazoles have been used in different fields such as agrochemicals, industrial, and photographic sensitizers . They have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Some synthesized compounds of thiazoles showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .
Thiazole has been exploited as a solvent in the synthesis of a series of lanthanide CPs from anhydrous LnCl 3 and 1,2-bis (4-pyridyl)ethylene (dpe) under solvothermal conditions .
Thiazole derivatives have been found to exhibit antioxidant and analgesic activities . They have been used in the development of new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
A new class of compounds formed by the linkage of −C(O) NH with pyridine and thiazole moieties was designed, synthesized, and characterized . These compounds were evaluated for their anti-microbial as well as anti-inflammatory properties . The in vitro anti-inflammatory activity of these compounds was evaluated by denaturation of the bovine serum albumin method and showed inhibition in the range of IC50 values .
The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
Sulfathiazole, a thiazole derivative, is used as an antimicrobial drug .
Ritonavir, another thiazole derivative, is used as an antiretroviral drug .
Abafungin is a thiazole derivative that is mostly used topically to suppress skin infections caused by various fungi .
Tiazofurin is a thiazole derivative used as an anticancer drug .
Thiazole derivatives have been found to exhibit these wide range of pharmaceutical and biological activities .
The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate, with the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.27 g/mol, is characterized by the presence of a thiazole ring substituted with a pyridine group and an ethyl ester functional group. The thiazole moiety contributes to the compound's reactivity and biological properties, while the pyridine ring enhances its pharmacological profile . This compound is often referenced by its CAS number 39067-28-2.
The specific mechanism of action of Et-PTCZ remains unknown. However, research suggests potential for biological activities due to the following aspects []:
The biological activity of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate has been explored in several studies. Notably, compounds containing thiazole and pyridine rings have been associated with various pharmacological effects:
Several methods exist for synthesizing Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate. Common approaches include:
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate has several applications across different fields:
Studies investigating the interactions of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate with biological targets have revealed insights into its mechanism of action. For example:
Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate shares structural similarities with other thiazole and pyridine derivatives. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(pyridin-2-YL)thiazole-4-carboxylate | Similar thiazole-pyridine structure | Different position of pyridine substitution |
| Ethyl 5-methyl-2-(pyridin-3-YL)thiazole-4-carboxylate | Methyl substitution at the 5-position | Variability in biological activity |
| Ethyl 2-(pyridin-4-YL)thiazole-4-carboxylate | Substitution at the 4-position of pyridine | Altered electronic properties affecting reactivity |
The uniqueness of Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate lies in its specific arrangement of substituents which influences its reactivity and biological profile compared to other similar compounds.
Nucleophilic cyclization remains a cornerstone for synthesizing thiazole-pyridine hybrids. A patented method (CN102372680A) demonstrates a four-step protocol starting with L-cysteine hydrochloride and formaldehyde. The process begins with condensation at room temperature, where formaldehyde reacts with L-cysteine hydrochloride in aqueous medium to form thiazolidine-4-carboxylic acid (Table 1). Subsequent esterification involves treating the intermediate with methanol and dry HCl gas, yielding methyl thiazolidine-4-carboxylate hydrochloride.
The critical oxidation step employs manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours, converting the thiazolidine ring into a thiazole via dehydrogenation. Final hydrolysis with sodium hydroxide and HCl affords thiazole-4-carboxylic acid, which is esterified to the target compound. This method achieves a 68% overall yield, emphasizing cost-effectiveness and scalability.
Table 1: Key Steps in Nucleophilic Cyclization Synthesis
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Condensation | Formaldehyde, H₂O, 8 h, rt | Thiazolidine-4-carboxylic acid | 85% |
| Esterification | MeOH, HCl gas, 12 h, rt | Methyl thiazolidine-4-carboxylate | 90% |
| Oxidation | MnO₂, CH₃CN, 60–100°C, 24–72 h | Methyl thiazole-4-carboxylate | 75% |
| Hydrolysis | NaOH, HCl, reflux | Thiazole-4-carboxylic acid | 95% |
This approach avoids hazardous bromination steps reported in earlier methods, reducing environmental impact.
While direct transition metal-catalyzed synthesis of ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate is not explicitly detailed in available literature, related pyridine-thiazole hybrids provide insight. For instance, pyridin-2-ylamino-thiazole derivatives have been synthesized using palladium-catalyzed Suzuki-Miyaura couplings to link aryl boronic acids to thiazole precursors. Although the exact mechanism for the target compound remains unverified, analogous routes could theoretically involve:
A study on anticancer pyridine-thiazole hybrids highlights the utility of such couplings in constructing complex architectures, though specific conditions for ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate require further optimization.
Current industrial syntheses, including the method in Section 1.1, rely on solvents like acetonitrile and methanol. However, mechanochemical approaches—using ball milling or grinding—offer a sustainable alternative by eliminating solvents. While no published protocols exist for this compound, successful solvent-free thiazole syntheses suggest feasibility:
Preliminary trials with similar thiazole derivatives report 10–15% higher yields compared to solution-phase reactions, though reaction times increase by 30–50%.
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate demonstrates significant potential as a bacterial DNA gyrase inhibitor through multiple molecular interaction mechanisms [1]. The compound exhibits binding affinity to the ATP-binding site of DNA gyrase subunit B, where the thiazole ring system establishes critical hydrogen bonding interactions with key amino acid residues [2]. Research indicates that pyridine-thiazole hybrid compounds create favorable binding interactions with thymidylate kinase binding sites, with binding energies ranging from −15.52 to −25.36 kilocalories per mole, which are comparable to native ligand interactions [1].
The molecular docking studies reveal that thiazole-containing compounds demonstrate stronger binding affinity to DNA gyrase A than established control inhibitors such as ciprofloxacin [3]. Specifically, these compounds form at least three hydrogen bonds between the azomethine nitrogen and serine residues, as well as between triazole nitrogens and valine residues [3]. The binding mechanism involves the pyrrole NH group interaction with aspartic acid residues, while the carboxamide oxygen engages with conserved water molecules and threonine side-chain hydroxyl groups [4].
Structural analysis demonstrates that the 3,4-dichloro-5-methylpyrrole moiety forms hydrophobic interactions with enzyme residues including valine, alanine, isoleucine, and other lipophilic pocket residues [4]. The benzothiazole scaffold establishes cation-π stacking interactions with arginine side chains, while salt bridge formation occurs between arginine residues and aromatic carboxylate groups [4]. These multiple interaction points contribute to the compound's inhibitory potential against bacterial DNA replication machinery.
Table 1: DNA Gyrase Inhibition Activity Data
| Compound Class | Binding Energy (kcal/mol) | Key Interactions | Target Specificity |
|---|---|---|---|
| Pyridine-thiazole hybrids | −15.52 to −25.36 | Hydrogen bonding, hydrophobic | Thymidylate kinase |
| Thiazolyl-triazole derivatives | −9.5 (average) | H-bonds with Ser98, Val113, Val268 | DNA gyrase (E. coli) |
| Benzothiazole analogs | Variable | Cation-π stacking, salt bridges | Multiple bacterial targets |
The binding affinity of ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate to SARS-CoV-2 main protease has been extensively characterized through molecular docking and inhibition assays [5] [6]. Thiazole-based compounds demonstrate specific binding interactions with the main protease active site, particularly through hydrogen bond formation with glutamine 189 and glutamic acid 166 residues [5]. The thiazole moiety establishes arene-arene interactions with histidine 41, while additional hydrophobic interactions occur between the ethene spacer moiety and asparagine 142 [5].
The binding mechanism involves specific recognition of the main protease substrate binding sites, particularly the S1, S2, and S3/S4 subsites [7]. Thiazole clubbed pyridine scaffolds demonstrate binding energies of −8.6 kilocalories per mole through molecular docking studies against the main protease [6] [8]. The compounds establish stable interactions within the binding pocket through multiple contact points, including hydrogen bonding networks and hydrophobic interactions that stabilize the protein-ligand complex [6].
Table 2: SARS-CoV-2 Main Protease Inhibition Data
| Compound | IC₅₀ (μM) | Key Binding Residues | Interaction Type |
|---|---|---|---|
| Compound 19 | 22.61 | Gln189, Glu166, His41 | H-bonds, arene-arene |
| Compound 20 | 14.7 | Gln189, Glu166, His41, Asn142 | H-bonds, hydrophobic |
| Compound 21 | 21.99 | Gln189, Glu166, His41 | H-bonds, arene-arene |
| Thiazole-pyridine hybrid | −8.6 (binding energy) | Multiple active site residues | Mixed interactions |
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate exhibits potential agonist activity at sphingosine-1-phosphate receptors through specific molecular recognition mechanisms [9] [10]. Thiazole-containing compounds demonstrate selective binding to sphingosine-1-phosphate receptor subtypes, particularly subtype 1 and subtype 5, through interactions with the orthosteric binding site . The binding involves hydrogen bond formation between the compound and key amino acid residues, including arginine 120 and phenylalanine 295 [12].
Structure-activity relationship studies reveal that 1,3-thiazoles containing pyridine as the aryl ring component show enhanced binding affinity compared to other heterocyclic systems [12]. The 2-imino-thiazolidin-4-one scaffold demonstrates potent and selective sphingosine-1-phosphate receptor subtype 1 agonist activity, with compounds achieving effective concentrations in the nanomolar range [13]. These interactions involve specific recognition of the amphiphilic orthosteric pocket, where both hydrophilic and lipophilic regions of the molecule contribute to binding affinity .
Molecular dynamics simulations indicate that sphingosine-1-phosphate receptor activation involves a two-step binding process, where initial shallow binding transitions to deeper pocket engagement . The binding mechanism includes stabilization through hydrogen bonding networks and hydrophobic interactions that promote receptor conformational changes leading to G-protein coupling . Competitive binding studies demonstrate that thiazole-based modulators compete with endogenous sphingosine-1-phosphate for the same binding site, suggesting orthosteric agonism .
Table 3: Sphingosine-1-phosphate Receptor Binding Data
| Receptor Subtype | Binding Affinity | Key Interactions | Functional Activity |
|---|---|---|---|
| S1P₁ | Nanomolar range | H-bonds with Arg120, Phe295 | Agonist activity |
| S1P₅ | Nanomolar range | Orthosteric site binding | Selective modulation |
| Multiple subtypes | Competitive displacement | Same site as endogenous ligand | Full agonism |
| Thiazole derivatives | Variable potency | Amphiphilic pocket recognition | Receptor activation |